Thermodynamic Instability Quantified: Methanetriol vs. Formic Acid + Water Free Energy Difference
At the CCSD(T)/Def2-TZVPP level of theory, methanetriol is 14.49 kcal/mol higher in Gibbs free energy (ΔG₂₉₈) than its decomposition products—formic acid and water [1]. This exoergonic free energy difference quantifies the thermodynamic driving force for spontaneous dehydration under ambient conditions, establishing methanetriol as a metastable species whose detection requires kinetic trapping in low-temperature or catalyst-free environments. For comparison, the analogous methanediol (formaldehyde hydrate) decomposition is similarly exoergonic but exhibits a substantially higher intramolecular dehydration barrier (see Evidence Item 3), explaining why methanediol was detected earlier in the gas phase.
| Evidence Dimension | Gibbs free energy difference (ΔG₂₉₈) between parent triol and dehydration products |
|---|---|
| Target Compound Data | ΔG₂₉₈ = +14.49 kcal/mol (relative to HCOOH + H₂O) |
| Comparator Or Baseline | Formic acid (HCOOH) + water (H₂O); methanediol decomposition barrier (see separate evidence item) |
| Quantified Difference | 14.49 kcal/mol exoergonic (thermodynamically favorable decomposition) |
| Conditions | CCSD(T)/Def2-TZVPP computational level; gas-phase at 298 K |
Why This Matters
This quantitative thermodynamic baseline confirms that methanetriol is not a stable, storable compound; procurement for research requires understanding that the free acid cannot be purchased as an off-the-shelf reagent and must be generated in situ under specific experimental conditions, distinguishing it from its stable orthoformate ester derivatives.
- [1] Rzepa, H. S. (2024). Exploring Methanetriol – 'the Formation of an Impossible Molecule'. Henry Rzepa's Blog, Imperial College London. View Source
